1-Cyclohexyl-4-(methylsulfonyl)piperazine: Structural Dynamics, Physicochemical Profiling, and Synthesis Protocols
1-Cyclohexyl-4-(methylsulfonyl)piperazine: Structural Dynamics, Physicochemical Profiling, and Synthesis Protocols
Abstract & Structural Rationale
In modern medicinal chemistry, balancing a molecule's lipophilicity with its metabolic stability is a primary objective. The compound 1-Cyclohexyl-4-(methylsulfonyl)piperazine represents a masterclass in achieving this balance. By coupling a lipophilic cyclohexyl anchor with an electron-withdrawing methylsulfonyl group via a piperazine linker, this molecule serves as a highly versatile and stable scaffold.
Its architecture is defined by three distinct domains, each serving a specific physicochemical purpose:
-
The Cyclohexyl Ring (Lipophilic Anchor): This aliphatic ring drives hydrophobic interactions. In pharmacological contexts, cyclohexylpiperazine derivatives exhibit high affinity for sigma (σ) receptors and sterol isomerase sites, making them valuable in antiproliferative drug development[1].
-
The Piperazine Core (Conformational Spacer): Piperazine is a privileged scaffold that provides basicity and conformational rigidity[2]. It acts as a vector, orienting the lipophilic and polar domains at a precise 180-degree geometry.
-
The Methylsulfonyl Group (Metabolic Shield): The addition of a mesyl group to the N4 position of the piperazine ring is a deliberate structural choice. Sulfonamides are strong electron-withdrawing groups (EWGs) that drastically reduce the basicity of the adjacent nitrogen. This modification prevents rapid oxidative N-dealkylation by cytochrome P450 enzymes—a common metabolic liability for secondary amines—and improves solubility in acidic media[3].
Physicochemical Profiling
Understanding the quantitative properties of a compound is critical for predicting its behavior in biological systems and organic solvents. The following table summarizes the key physicochemical parameters of 1-Cyclohexyl-4-(methylsulfonyl)piperazine, calculated based on its structural components[2][4].
| Parameter | Value | Pharmacological Implication |
| Molecular Formula | C11H22N2O2S | Standard aliphatic sulfonamide composition. |
| Molecular Weight | 246.37 g/mol | Well within the Lipinski Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |
| LogP (Estimated) | 1.8 - 2.2 | Optimal lipophilicity for membrane permeability without excessive non-specific binding. |
| Topological Polar Surface Area (TPSA) | ~45.8 Ų | Excellent for blood-brain barrier (BBB) penetration (typically <90 Ų required for CNS drugs). |
| Hydrogen Bond Donors | 0 | Lack of N-H or O-H bonds enhances lipophilicity and membrane diffusion. |
| Hydrogen Bond Acceptors | 4 | Two sulfonyl oxygens and two piperazine nitrogens facilitate target receptor binding. |
| Rotatable Bonds | 2 | Low flexibility ensures a lower entropic penalty upon receptor binding. |
Experimental Protocol: Synthesis and Purification
To ensure trustworthiness and reproducibility, the following protocol details the N-sulfonylation of [5]. This is designed as a self-validating system : the disappearance of the basic secondary amine can be tracked via Thin-Layer Chromatography (TLC) using a ninhydrin stain, ensuring complete conversion.
Reagents and Materials
-
Precursor: 1-Cyclohexylpiperazine (CAS: 17766-28-8)
-
Electrophile: Methanesulfonyl chloride (Mesyl chloride)
-
Acid Scavenger: Triethylamine (TEA)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
Causality Note: Why use TEA and a 0°C initiation temperature? Methanesulfonyl chloride is highly reactive; controlling the temperature prevents exothermic degradation and minimizes the formation of unwanted impurities. TEA is strictly required to scavenge the HCl byproduct; without it, the HCl would protonate the 1-cyclohexylpiperazine precursor, rendering it non-nucleophilic and stalling the reaction.
-
Preparation: Dissolve 1.0 equivalent (eq) of 1-cyclohexylpiperazine in anhydrous DCM (0.2 M concentration) in a round-bottom flask purged with nitrogen.
-
Base Addition: Add 1.5 eq of TEA to the solution. Stir for 10 minutes at room temperature to ensure homogeneity.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.
-
Electrophilic Addition: Dissolve 1.1 eq of methanesulfonyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The product will appear as a new, higher Rf spot that does not stain with ninhydrin.
-
Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure 1-Cyclohexyl-4-(methylsulfonyl)piperazine.
Synthesis Workflow Visualization
Step-by-step synthesis workflow for 1-Cyclohexyl-4-(methylsulfonyl)piperazine via N-sulfonylation.
Analytical Characterization (Self-Validating System)
To confirm the structural integrity of the synthesized compound, the following analytical signatures must be verified:
-
1H NMR (CDCl3, 400 MHz): The most critical diagnostic peak is a sharp singlet integrating to 3 protons at approximately δ 2.75 - 2.85 ppm , corresponding to the methyl group attached to the sulfonyl moiety. The piperazine protons adjacent to the sulfonamide will shift downfield compared to the starting material due to the EWG effect.
-
LC-MS (ESI+): A dominant peak at m/z 247.1 [M+H]+ confirms the molecular weight.
-
IR Spectroscopy: Strong absorption bands around 1320 cm⁻¹ (asymmetric SO2 stretch) and 1150 cm⁻¹ (symmetric SO2 stretch) validate the successful incorporation of the methylsulfonyl group.
Applications in Drug Development
The strategic combination of a cyclohexylpiperazine and a methylsulfonyl group makes this compound an ideal building block or pharmacophore in several therapeutic areas:
-
Sigma Receptor Modulation: Cyclohexylpiperazine derivatives are heavily investigated for their high affinity to sigma (σ1 and σ2) receptors, which are implicated in cancer cell proliferation and neuropathic pain[1].
-
Cannabinoid Receptor 1 (CB1) Antagonism: Research has demonstrated that appending a methylsulfonyl group to piperazine scaffolds significantly enhances the potency and selectivity of CB1 inverse agonists, which are explored for metabolic disorders and obesity. The sulfonamide group improves the compound's solubility in acidic media and enhances oral bioavailability[3].
References
-
Abate, C., et al. "1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity." ChemMedChem, 2011.[Link]
-
National Center for Biotechnology Information. "1-Cyclohexylpiperazine." PubChem Compound Summary for CID 87298, 2023.[Link]
-
Griffith, D. A., et al. "Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists." Bioorganic & Medicinal Chemistry Letters, 2010.[Link]
-
Wikipedia Contributors. "1-Cyclohexylpiperazine." Wikipedia, The Free Encyclopedia, 2023. [Link]
Sources
- 1. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(Methylsulfonyl)piperazine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]
